JH-II-127
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JH-II-127 是一种高效、选择性且能穿透血脑屏障的富含亮氨酸重复激酶 2 (LRRK2) 抑制剂。 该化合物在帕金森病研究中显示出巨大潜力,因为它能够抑制野生型和突变型的 LRRK2 .
作用机制
JH-II-127 通过选择性抑制 LRRK2 的激酶活性来发挥作用。 它结合到 LRRK2 的激酶域,阻止关键丝氨酸残基(Ser910 和 Ser935)的磷酸化,这些残基对激酶的活性至关重要 . 这种抑制破坏了参与神经元存活和功能的下游信号通路,使 this compound 成为帕金森病研究中的一种宝贵工具 .
生化分析
Biochemical Properties
JH-II-127 plays a crucial role in biochemical reactions, particularly in the inhibition of leucine-rich repeat kinase 2 (LRRK2) . This compound interacts with LRRK2, a protein that is implicated in Parkinson’s disease . The interaction between this compound and LRRK2 is characterized by the compound’s ability to inhibit the kinase activity of LRRK2, thereby modulating its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of LRRK2, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting LRRK2, this compound can potentially alter these cellular processes, thereby influencing the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to LRRK2 and inhibiting its kinase activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, thereby influencing the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit the phosphorylation of LRRK2 in a variety of cell types at a concentration of 0.1-0.3 μM
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that this compound is capable of inhibiting Ser935 phosphorylation in mouse brain following oral delivery of doses as low as 30 mg/kg .
准备方法
合成路线和反应条件
JH-II-127 的合成涉及多个步骤,首先是制备 7H-吡咯并[2,3-d]嘧啶-2,4-二醇。 这可以通过在水溶液中于升高的温度下使 6-氨基尿嘧啶与乙酸钠和氯乙醛反应来实现 . 然后使用三氯氧磷在甲苯中对所得化合物进行氯化,得到 2,4-二氯-7H-吡咯并[2,3-d]嘧啶 .
工业生产方法
尽管 this compound 的具体工业生产方法尚未广泛报道,但其合成通常涉及标准的有机合成技术,如薄层色谱、高效液相色谱和快速色谱进行纯化 .
化学反应分析
反应类型
JH-II-127 经历了多种化学反应,包括:
取代反应: 在合成过程中引入官能团.
磷酸化抑制: 抑制 LRRK2 中 Ser910 和 Ser935 的磷酸化.
常用试剂和条件
试剂: 乙酸钠、氯乙醛、三氯氧磷、甲苯.
条件: 升高的温度、溶剂梯度和纯化技术.
主要产物
科学研究应用
相似化合物的比较
类似化合物
HG-10-102-01: 另一种具有脑渗透能力的选择性 LRRK2 抑制剂.
GSK2578215A: 一种用于类似研究环境中的强效 LRRK2 抑制剂.
独特性
JH-II-127 因其高效、选择性和脑通透性而脱颖而出,使其在帕金森病的临床前模型中特别有效 . 它能够抑制野生型和突变型的 LRRK2,进一步增强了其在研究中的实用性 .
属性
IUPAC Name |
[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKBQXFNHWTQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?
A: this compound exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that this compound causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, this compound does not appear to affect invasion or gliding ability of T. gondii [].
Q2: What is the potential of this compound as a therapeutic agent for Parkinson's Disease?
A: Research indicates that this compound demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. this compound effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。